O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine
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Overview
Description
O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 3,5-dichlorophenyl ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine typically involves the reaction of 3,5-dichlorophenyl ethyl halide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions ensures consistency and cost-effectiveness in industrial settings .
Chemical Reactions Analysis
Types of Reactions
O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions may involve the inhibition of enzymes or the modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- O-(2-(3,5-Dichlorophenoxy)ethyl)hydroxylamine
- 3,5-Dichlorophenylhydroxylamine
- 2-(3,5-Dichlorophenyl)ethylamine
Uniqueness
O-[2-(3,5-Dichlorophenyl)ethyl]hydroxylamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the hydroxylamine group allows for unique interactions with biological targets, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C8H9Cl2NO |
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Molecular Weight |
206.07 g/mol |
IUPAC Name |
O-[2-(3,5-dichlorophenyl)ethyl]hydroxylamine |
InChI |
InChI=1S/C8H9Cl2NO/c9-7-3-6(1-2-12-11)4-8(10)5-7/h3-5H,1-2,11H2 |
InChI Key |
IGMUPWGUGZERSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)CCON |
Origin of Product |
United States |
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